7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C9H7ClO2 . It is a derivative of indanone, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position on the indanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 4-hydroxy-2,3-dihydro-1H-inden-1-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding quinones.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 7-Chloro-4-hydroxy-1,2-indanedione.
Reduction: 7-Chloro-4-hydroxyindan.
Substitution: 7-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It serves as a scaffold for the development of drugs targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group at the 4th position can form hydrogen bonds with biological macromolecules, while the chlorine atom at the 7th position can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at the 7th position.
7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one: Contains a bromine atom instead of chlorine at the 7th position.
7-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group at the 4th position.
Uniqueness: 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the indanone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-chloro-4-hydroxy-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIZYBHXXRGZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662669 | |
Record name | 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-39-6 | |
Record name | 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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